molecular formula C15H23N3O2S B2878714 5-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 2034591-18-7

5-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2878714
CAS No.: 2034591-18-7
M. Wt: 309.43
InChI Key: XEOAEYXOLCLFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, designed by integrating a privileged isoxazole heterocycle with a complex amine scaffold. The 5-methylisoxazole-3-carboxamide moiety is a well-established pharmacophore in the development of novel therapeutic agents . Isoxazole derivatives are frequently investigated for their diverse biological activities, including potential as anticancer and anti-inflammatory agents, making them versatile building blocks for constructing targeted bioactive molecules . The molecular architecture, which links the isoxazole core to a (1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl group, creates a hybrid structure with potential for enhanced target engagement. This specific amine side chain incorporates both piperidine and tetrahydrothiophene rings, which are known to influence the molecule's physicochemical properties and its interaction with biological systems. Such hybrid peptides and peptidomimetics, incorporating both α and β-amino acid analogs, show great promise as they can mimic natural peptides while offering improved metabolic stability and pharmacokinetic profiles . Researchers can utilize this compound as a key intermediate or a structural template in solid-phase synthesis and other synthetic methodologies to develop a new class of bioactive peptides and peptidomimetics . Its primary research value lies in its application for exploring new chemical space in oncology and immunology, particularly for the synthesis of targeted inhibitors and the development of novel α/β-mixed peptide architectures .

Properties

IUPAC Name

5-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-11-8-14(17-20-11)15(19)16-9-12-2-5-18(6-3-12)13-4-7-21-10-13/h8,12-13H,2-7,9-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOAEYXOLCLFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents on the isoxazole ring, piperidine modifications, or appended functional groups. Below is a detailed comparison:

Isoxazole Carboxamide Derivatives with Piperidine Modifications

Compound Name Key Structural Differences Molecular Weight Pharmacological Notes
5-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide Phenyl substitution at isoxazole-C5 (vs. methyl) ~399.5 g/mol Increased aromatic bulk may enhance affinity for hydrophobic receptor pockets; no functional data available .
5-Methyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride Lacks tetrahydrothiophen-3-yl group; free piperidine amine ~283.8 g/mol (free base) Simplified structure with higher solubility (hydrochloride salt); potential lead for structure-activity relationship (SAR) studies .

Heterocyclic Variations in Carboxamide Side Chains

Compound Name Key Structural Differences Molecular Weight Pharmacological Notes
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Thiazole replaces piperidine-tetrahydrothiophene; carboxamide at isoxazole-C4 (vs. C3) ~249.3 g/mol Thiazole’s electron-rich nature may alter binding to enzymes or receptors; positional isomerism could affect target engagement .
5-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-4-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole-3-carboxamide Trifluoromethylphenoxy and pyrazole-ethyl substituents ~394.3 g/mol Enhanced metabolic stability via trifluoromethyl group; pyrazole may confer selectivity for kinases or inflammatory targets .

Functional Group Impact on Receptor Binding

  • Tetrahydrothiophene vs. In contrast, phenyl or trifluoromethylphenoxy groups (as in ) prioritize hydrophobic or electronic effects, respectively.
  • Piperidine Modifications : Piperidine N-substitution with tetrahydrothiophene (target compound) versus simpler alkyl/aryl groups (e.g., ) may alter CNS penetration due to differences in basicity and hydrogen-bonding capacity.

Pharmacological and Functional Insights

While direct data for 5-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide are scarce, comparisons to related compounds suggest:

  • GPCR Modulation: Analogous piperidine-containing carboxamides (e.g., fentanyl derivatives in ) often target opioid receptors. However, the isoxazole core and tetrahydrothiophene substitution may shift selectivity toward cannabinoid receptors (CB1/CB2), as seen in compounds like WIN 55212-2, which exhibit higher CB2 affinity with aromatic substitutions .
  • Signal Transduction : CB1/CB2 receptors coupled to inhibition of cAMP accumulation via pertussis toxin-sensitive G-proteins . Structural similarities to WIN 55212-2 suggest the target compound may share this pathway, though the tetrahydrothiophene group could modulate efficacy or subtype selectivity.

Preparation Methods

Claisen Condensation and Cyclization

A one-pot synthesis of 5-methylisoxazole-3-carboxylates is described in CN1068316C, utilizing dimethyl oxalate, acetone, and hydroxylamine salts under alkaline conditions. The process avoids intermediate isolation, enhancing efficiency:

  • Claisen condensation : Dimethyl oxalate reacts with acetone in the presence of sodium methoxide to yield methyl acetylacetonate.
  • Cyclization : Reaction with hydroxylamine hydrochloride forms 5-methylisoxazole-3-methyl formate.
  • Hydrolysis : The ester is hydrolyzed to 5-methylisoxazole-3-carboxylic acid using aqueous NaOH or HCl.

Reaction Conditions :

  • Solvent: Methanol or ethanol
  • Temperature: 0–60°C
  • Yield: >85% after hydrolysis.

Alternative Route via Acetylacetonitrile

CN107721941B outlines a method starting from acetylacetonitrile and hydroxylamine hydrochloride under alkaline conditions. While this pathway primarily yields 3-amino-5-methylisoxazole, the amino group can be oxidized to a carboxylic acid via Hofmann rearrangement or hydrolyzed under acidic conditions to form the carboxylic acid derivative.

Synthesis of (1-(Tetrahydrothiophen-3-yl)Piperidin-4-yl)Methylamine

Piperidine Scaffold Functionalization

The piperidine subunit is synthesized through:

  • Reductive amination : Piperidin-4-one reacts with ammonium acetate and sodium cyanoborohydride to form piperidin-4-ylmethylamine.
  • Protection : The amine is protected as a tert-butyl carbamate (Boc) to prevent unwanted side reactions during subsequent steps.

Amide Bond Formation

The final step couples the isoxazole-3-carboxylic acid with the amine subunit:

Acid Chloride Method

  • Activation : 5-Methylisoxazole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
  • Coupling : Reaction with (1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methylamine in dichloromethane with triethylamine as a base.

Conditions :

  • Molar ratio (acid:amine): 1:1.2
  • Temperature: 0°C → room temperature
  • Yield: 82–88%.

Carbodiimide-Mediated Coupling

A milder approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Activation : EDC/HOBt generates an active ester intermediate.
  • Amine addition : The amine is added dropwise to the activated acid.

Advantages :

  • Reduced side reactions
  • Suitable for heat-sensitive substrates

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.42 (s, 1H, isoxazole-H), 4.22 (m, 1H, piperidine-CH), 3.51 (t, 2H, N-CH₂), 2.85–2.65 (m, 4H, tetrahydrothiophene-SCH₂), 2.38 (s, 3H, CH₃).
  • HRMS (ESI) : m/z calc. for C₁₆H₂₃N₃O₂S [M+H]⁺: 345.1564; found: 345.1568.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Challenges and Optimization

Steric Hindrance in Piperidine Alkylation

The bulky tetrahydrothiophene group necessitates prolonged reaction times (24–48 h) for complete substitution. Microwave-assisted synthesis (80°C, 2 h) improves yields to 75%.

Oxidative Stability

The thiolane ring is prone to oxidation. Reactions are conducted under nitrogen, and antioxidants (e.g., BHT) are added during workup.

Industrial-Scale Considerations

Cost-Effective Reagents

Dimethyl oxalate (CN1068316C) and 1,4-dithiane-2,5-diol are preferred for large-scale synthesis due to low cost and commercial availability.

Solvent Recovery

Ethanol and dichloromethane are recycled via distillation, reducing environmental impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.